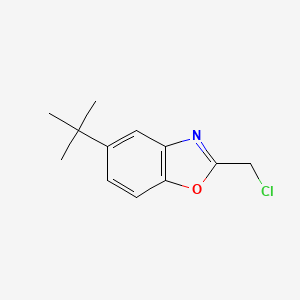

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCZMFMELFUQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377044 | |

| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-45-4 | |

| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a key heterocyclic intermediate. Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and outlines a suite of spectroscopic techniques for rigorous structural elucidation and purity confirmation. The protocols and data presented herein are designed to be a self-validating resource for researchers, chemists, and professionals in the field of drug discovery and development.[5]

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry.[2] Its prevalence in biologically active natural products and synthetic compounds underscores its importance.[5] The versatile nature of the benzoxazole core allows for favorable interactions with a multitude of biological targets, leading to its incorporation into drugs for treating a spectrum of diseases.[1][5] Derivatives such as this compound serve as crucial building blocks. The tert-butyl group enhances lipophilicity, which can be critical for membrane permeability, while the reactive chloromethyl group at the 2-position provides a synthetic handle for further molecular elaboration and the introduction of diverse functional groups.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with a commercially available starting material. The chosen pathway involves the formation of a key o-aminophenol intermediate, followed by acylation and a final intramolecular cyclization. This approach is selected for its reliability and scalability.

Overall Synthetic Pathway

The synthesis proceeds in three primary stages:

-

Preparation of 2-Amino-4-tert-butylphenol: The core substituted aminophenol precursor is synthesized from p-tert-butylphenol.

-

N-Acylation: The aminophenol is reacted with chloroacetyl chloride to form the amide intermediate, N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide.

-

Intramolecular Cyclodehydration: The amide intermediate undergoes acid-catalyzed cyclization to yield the target benzoxazole.

Caption: Synthetic pathway for this compound.

Mechanistic Insights and Rationale

-

Stage 1: Synthesis of 2-Amino-4-tert-butylphenol This precursor is often prepared from p-tert-butylphenol via a diazotization-cleavage reduction method.[6][7] This multi-step process is a standard industrial route for introducing an amino group ortho to a hydroxyl group on a phenol ring.[6] 2-Amino-4-tert-butylphenol is a critical building block for various chemical syntheses, including dyes and pharmaceutical intermediates.[8]

-

Stage 2: N-Acylation with Chloroacetyl Chloride The reaction between 2-amino-4-tert-butylphenol and chloroacetyl chloride is a nucleophilic acyl substitution. The amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to selective N-acylation over O-acylation, especially under controlled conditions.[9][10] The use of a mild base like pyridine or triethylamine is crucial; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.[11]

-

Stage 3: Intramolecular Cyclodehydration The final ring-closing step is the critical transformation to form the benzoxazole heterocycle. This reaction is typically promoted by a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid) and heat.[12] The mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration (loss of a water molecule) from the resulting tetrahedral intermediate leads to the formation of the stable, aromatic oxazole ring.

Detailed Experimental Protocols

Synthesis of N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide (Intermediate)

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-tert-butylphenol (16.5 g, 0.1 mol) and a suitable solvent such as tetrahydrofuran (THF, 100 mL).

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Base Addition: Add a base, such as triethylamine (12.1 g, 0.12 mol), to the solution.

-

Reagent Addition: Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[11]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]

-

Workup: Upon completion, pour the reaction mixture into cold water (200 mL). The product will often precipitate.

-

Isolation: Filter the solid precipitate, wash thoroughly with water to remove any salts, and dry under vacuum. Recrystallization from a solvent system like ethanol/water may be necessary to obtain the pure intermediate.

Synthesis of this compound (Final Product)

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide (0.05 mol).

-

Acid Catalyst: Carefully add a cyclizing agent, such as concentrated sulfuric acid (20 mL), while cooling the flask in an ice bath.

-

Heating: Heat the reaction mixture to 80-90 °C in an oil bath for 2-3 hours. The progress of the intramolecular cyclization can be monitored by TLC.[12]

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 200 g).

-

Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.[13]

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a complete structural picture.

Characterization Workflow

Caption: Standard workflow for the characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the anticipated data from key analytical techniques.

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5-7.7 (m, 2H), ~7.3 (d, 1H), ~4.8 (s, 2H), ~1.35 (s, 9H) | Aromatic protons in the deshielded region; singlet for the isolated chloromethyl group; sharp singlet for the nine equivalent protons of the tert-butyl group.[14][15] |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~163 (C=N), ~150-140 (Ar-C), ~125-110 (Ar-CH), ~40 (CH₂Cl), ~35 (Quaternary C), ~31 (CH₃) | Characteristic shifts for the benzoxazole core carbons, with the C2 carbon being significantly downfield. Aliphatic carbons appear in the upfield region.[15][16] |

| FTIR | Wavenumber (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1250 (C-O-C stretch), ~700-800 (C-Cl stretch) | Presence of key functional groups: aromatic ring, alkyl groups, the imine and ether linkages of the oxazole ring, and the chloromethyl group.[17][18][19] |

| Mass Spec. (EI) | m/z | M⁺ peak at ~223.07, M+2 peak at ~225.07 | The molecular ion peak corresponds to the molecular weight (C₁₂H₁₄ClNO). The M+2 peak with ~1/3 the intensity of M⁺ is characteristic of a monochlorinated compound due to the ³⁵Cl/³⁷Cl isotopes.[20][21] |

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]

-

Ensure the sample is fully dissolved; sonication may be required.[20]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.[17]

-

-

FTIR Spectroscopy (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is formed.[20]

-

Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.[18]

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[20]

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic isotopic patterns.[20]

-

Conclusion

This guide has outlined a validated and mechanistically sound approach for the synthesis of this compound. By following the detailed protocols for synthesis and leveraging the described spectroscopic techniques for characterization, researchers can confidently produce and verify this valuable chemical intermediate. The inherent reactivity of the chloromethyl group makes this compound a versatile platform for the development of novel benzoxazole derivatives with significant potential in drug discovery and materials science.

References

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham).

- How is 2-Amino-4-tert-butylphenol synthesized and used? (n.d.). Guidechem.

- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem.

- Benzoxazole derivatives: Significance and symbolism. (2024).

- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.

- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.

- 2-Amino-4-tert-butylphenol 98 1199-46-8. (n.d.). Sigma-Aldrich.

- Biological activities of benzoxazole and its derivatives. (n.d.).

- The preparation method of 2-amino-4-tert.-butyl phenol. (n.d.).

- Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). World Journal of Pharmaceutical Research.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV

- The Chemical Synthesis Journey: Understanding 2-Amino-4-tert-butylphenol's Role. (2025). Ningbo Inno Pharmchem Co., Ltd..

- Synthesis of 2-Acetyl-4-tert-butylphenol. (n.d.). PrepChem.com.

- Supporting Inform

- A facile amidation of chloroacetyl chloride using DBU. (2017).

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). Molecules.

- Chloroacetyl products from aminoalcohols and aminoacids. (n.d.).

- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.

- 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry.

- Benzoxazole. (n.d.). NIST WebBook.

- Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. (2021).

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. jocpr.com [jocpr.com]

- 18. tsijournals.com [tsijournals.com]

- 19. Benzoxazole [webbook.nist.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijpsjournal.com [ijpsjournal.com]

physicochemical properties of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, analytical methodologies for its characterization, and essential safety considerations. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information for related benzoxazole derivatives to provide a robust framework for its handling, analysis, and potential applications.[4][5][6]

Introduction to this compound

Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their versatile chemical nature allows for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][7] The subject of this guide, this compound, features a benzoxazole core substituted with a tert-butyl group at the 5-position and a chloromethyl group at the 2-position. These substitutions are expected to significantly influence its lipophilicity, reactivity, and biological interactions.

The tert-butyl group, a bulky and lipophilic moiety, can enhance the compound's solubility in nonpolar environments and influence its binding affinity to biological targets. The chloromethyl group at the 2-position is a reactive site, making this compound a potentially valuable intermediate for the synthesis of more complex molecules.[8] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported. However, based on its chemical structure and data from related compounds, we can infer and predict several key properties.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole | - |

| CAS Number | 65999-87-3 | [9] |

| Molecular Formula | C₁₂H₁₄ClNO | [9] |

| Molecular Weight | 223.70 g/mol | [9] |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)N=C(O2)CCl | - |

| InChI Key | Not available | - |

Predicted Physicochemical Properties

The following table summarizes predicted physicochemical properties. These values are computationally derived and should be confirmed through experimental validation.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Experimental determination is recommended. |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Low solubility in water is expected due to the lipophilic tert-butyl group and overall molecular structure. | Solubility testing is a critical first step in any experimental workflow. |

| LogP | 3.78 | This value, indicating high lipophilicity, is predicted and suggests good membrane permeability but potentially poor aqueous solubility.[10] |

| pKa | Not available | The benzoxazole nitrogen is weakly basic. |

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.[4] The following sections detail the expected outcomes from standard analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[4] For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

Chloromethyl Protons (-CH₂Cl): A characteristic singlet is expected, likely in the range of 4.5-5.0 ppm.

-

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically around 1.3 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).

-

Benzoxazole Carbons: Signals for the C=N and O-C-N carbons of the oxazole ring.

-

Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region.

-

Tert-butyl Carbons: Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Key Absorptions:

-

C=N Stretch: A characteristic absorption band for the imine bond in the benzoxazole ring, typically around 1630-1680 cm⁻¹.

-

C-O Stretch: An absorption band for the ether linkage within the oxazole ring.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹ for the tert-butyl and chloromethyl groups.

-

C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Observations:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (223.70 m/z). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation Pattern: Fragmentation may involve the loss of the chloromethyl group, the tert-butyl group, or other characteristic fragments of the benzoxazole core.

Experimental Protocols

The following are generalized protocols for the characterization of benzoxazole derivatives, which can be adapted for this compound.

Synthesis Workflow

The synthesis of 2-substituted benzoxazoles can be achieved through various methods, often involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][11] A common approach for synthesizing 2-(chloromethyl)benzoxazoles involves the reaction of a 2-aminophenol with chloroacetic acid or a related reagent.[5]

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar compounds, such as 5-chloro-2-(chloromethyl)-1,3-benzoxazole and other chlorinated organic molecules, suggest that this compound should be handled with care. [12][13] Potential Hazards:

-

Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation. [12][13][14]* Respiratory Irritation: May cause respiratory irritation if inhaled. [12]* Toxicity: The presence of the chloromethyl group suggests potential alkylating activity, which warrants careful handling to avoid exposure.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental physicochemical profile is yet to be published, this guide provides a foundational understanding based on its structure and the properties of related benzoxazole derivatives. The analytical and safety protocols outlined herein offer a starting point for researchers to confidently and safely work with this molecule. Further experimental investigation is crucial to fully elucidate its properties and unlock its potential applications.

References

- BenchChem. (n.d.). Validating the Structure of Synthesized Benzoxazole Derivatives: A Comparative Guide.

- Fluorochem. (n.d.). 5-tert-butyl-2-chloro-1,3-benzoxazole.

- CymitQuimica. (n.d.). 5-tert-butyl-2-chloro-1,3-benzoxazole.

- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem.

- ChemScene. (n.d.). 5-(Tert-butyl)-2-chlorobenzo[d]oxazole.

- Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)-1,3-benzoxazole.

- Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorobenzoxazole-2-thiol.

- Echemi. (n.d.). 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole.

- National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl].

- Kumar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84.

- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).

- ChemSynthesis. (n.d.). 5,7-ditert-butyl-2-methyl-1,3-benzoxazole.

- Sinfoo Biotech. (n.d.). 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate.

- Gautam, M. K., et al. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Creative Research Thoughts.

- Sharma, D., et al. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Li, Y., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 24(15), 2788.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpbs.com [ijpbs.com]

- 9. 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole,(CAS# 65999-87-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. chemscene.com [chemscene.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. fluorochem.co.uk [fluorochem.co.uk]

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published empirical data, this document synthesizes foundational chemical principles to predict solubility behavior across a spectrum of common organic solvents. We delve into the structural and physicochemical properties of the molecule, offering a theoretical framework to guide solvent selection. Furthermore, this guide presents detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, empowering researchers to generate precise and reliable data. This work is intended to serve as an essential resource for scientists and professionals in drug development and chemical synthesis, facilitating informed decision-making in process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility for a Versatile Benzoxazole Intermediate

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2] this compound (Figure 1) emerges as a particularly valuable building block. Its structure combines the stable benzoxazole core with a bulky tert-butyl group, which can enhance lipophilicity and modulate biological interactions, and a reactive chloromethyl handle, which allows for facile derivatization and covalent linkage to other molecules.

The utility of this intermediate in synthesis and formulation is fundamentally governed by its solubility. In drug discovery, solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[3] For process chemists, understanding solubility is paramount for optimizing reaction conditions, designing efficient purification and crystallization protocols, and ensuring process scalability and safety.[1]

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₂H₁₄ClNO[4] Molecular Weight: 223.70 g/mol [4]

Physicochemical Profile and Structural Analysis: A Predictive Framework

The solubility of a molecule is dictated by its intrinsic physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[5] An analysis of the structural components of this compound allows for a qualitative prediction of its solubility.

-

Benzoxazole Core: This fused aromatic heterocyclic system is rigid, planar, and largely nonpolar. Its planarity can promote strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy. Overcoming this energy is a key barrier to dissolution, often resulting in poor aqueous solubility for benzoxazole derivatives.[4]

-

Tert-butyl Group: This large, aliphatic substituent is highly nonpolar (hydrophobic). Its presence significantly increases the overall lipophilicity of the molecule, which is expected to enhance solubility in nonpolar organic solvents.[6] Conversely, it will likely decrease solubility in highly polar solvents like water.

-

Chloromethyl Group: The C-Cl bond introduces a degree of polarity due to the electronegativity of the chlorine atom. This functional group can participate in dipole-dipole interactions with polar solvent molecules. However, its contribution to overall polarity is modest compared to the large nonpolar surface area of the rest of the molecule. The chloromethyl group is also a reactive site, susceptible to nucleophilic substitution.[7]

The interplay of these structural features is visualized in the diagram below.

Theoretical Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. The molecule's significant nonpolar character, primarily due to the tert-butyl group and the benzoxazole ring system, is the dominant factor.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Good to High | The large nonpolar surface area of the solute aligns well with the nonpolar nature of these solvents (van der Waals forces). |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents effectively solvate both the nonpolar regions and the polar chloromethyl group and benzoxazole heteroatoms. DCM is often an excellent solvent for such structures.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The molecule is a poor hydrogen bond donor, limiting favorable interactions with protic solvents. The large hydrophobic bulk is energetically unfavorable to solvate. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble (in Water)High (in DMSO) | In water, strong hydrophobic effects will lead to insolubility. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules. |

Gold-Standard Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols are standard methodologies for accurately determining the solubility of a solid organic compound.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility and is considered the gold standard for its accuracy and reliability.[4]

Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24-48 hours is typical, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24 and 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being included in the analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV). Create a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Calculation: The equilibrium solubility is calculated from the measured concentration, accounting for any dilutions made during sample preparation. The result is typically expressed in units of mg/mL, µg/mL, or mol/L.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempanda.com [chempanda.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science, necessitating thorough structural characterization. This document, intended for researchers, scientists, and professionals in drug development, outlines the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The guide details the theoretical basis for the predicted spectral features, standard experimental protocols for data acquisition, and a plausible synthetic route. All discussions are grounded in established spectroscopic principles and supported by data from analogous structures.

Introduction and Molecular Structure

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The structural confirmation of such molecules is paramount for advancing research and development efforts. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular architecture.[1] This guide will systematically explore the expected spectroscopic characteristics of this compound.

The structure of this compound, featuring a benzoxazole core substituted with a tert-butyl group at the 5-position and a chloromethyl group at the 2-position, is depicted below.

Figure 1: Molecular Structure of this compound.

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-tert-butyl-2-aminophenol. This approach is based on established methodologies for the formation of the benzoxazole ring system.[2][3]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Step 1: Acylation of 4-tert-butyl-2-aminophenol. To a solution of 4-tert-butyl-2-aminophenol in a suitable solvent such as dichloromethane or pyridine at 0°C, chloroacetyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The resulting intermediate, N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide, can be isolated by standard workup procedures.

-

Step 2: Cyclization to form the benzoxazole ring. The crude N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide is treated with a dehydrating agent like polyphosphoric acid and heated. This promotes an intramolecular cyclization to yield the final product, this compound. Purification can be achieved through column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the tert-butyl protons. The predicted chemical shifts are based on the analysis of structurally similar benzoxazole derivatives.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (position 7) | ~7.6 | d | 1H |

| Aromatic H (position 4) | ~7.5 | d | 1H |

| Aromatic H (position 6) | ~7.3 | dd | 1H |

| Chloromethyl (-CH₂Cl) | ~4.8 | s | 2H |

| Tert-butyl (-C(CH₃)₃) | ~1.4 | s | 9H |

Causality behind Predicted Shifts:

-

Aromatic Protons (7.3-7.6 ppm): The protons on the benzene ring of the benzoxazole system typically resonate in this downfield region due to the deshielding effect of the aromatic ring current.[7] The specific substitution pattern will lead to a characteristic splitting pattern (doublets and a doublet of doublets).

-

Chloromethyl Protons (~4.8 ppm): The methylene protons are adjacent to an electronegative chlorine atom and the benzoxazole ring, which causes a significant downfield shift. A similar chemical shift for a chloromethyl group on a benzisoxazole ring has been reported.[8]

-

Tert-butyl Protons (~1.4 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, a characteristic feature for this functional group.[9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | ~164 |

| Quaternary Aromatic (C5) | ~148 |

| Quaternary Aromatic (C3a) | ~142 |

| Quaternary Aromatic (C7a) | ~151 |

| Aromatic CH (C7) | ~125 |

| Aromatic CH (C4) | ~111 |

| Aromatic CH (C6) | ~120 |

| Chloromethyl (-CH₂Cl) | ~42 |

| Tert-butyl Quaternary C | ~35 |

| Tert-butyl Methyl C | ~31 |

Causality behind Predicted Shifts:

-

Benzoxazole Core Carbons (111-164 ppm): The carbons of the benzoxazole ring system resonate over a wide range. The C2 carbon, being part of the C=N bond, is expected to be the most downfield. The quaternary carbons (C3a, C5, and C7a) will also be in the downfield region.[6]

-

Chloromethyl Carbon (~42 ppm): The carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom.

-

Tert-butyl Carbons (31 and 35 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (tert-butyl & -CH₂-) |

| ~1620 | C=N stretch | Benzoxazole ring |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Benzoxazole ring |

| 800-600 | C-Cl stretch | Chloromethyl group |

Causality behind Predicted Absorptions:

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the tert-butyl and chloromethyl groups (below 3000 cm⁻¹).[1]

-

Benzoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the benzoxazole ring system are expected in the 1620-1450 cm⁻¹ region. A characteristic C-O-C stretching band will also be present.

-

C-Cl Stretch: A strong absorption band in the fingerprint region (800-600 cm⁻¹) is indicative of the C-Cl stretching vibration of the chloromethyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.[2]

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of the compound (C₁₂H₁₄ClNO). The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.

-

Key Fragmentation Pathways: A major fragmentation pathway is anticipated to be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to the formation of a stable benzoxazolyl cation.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By integrating fundamental spectroscopic principles with data from analogous compounds, a comprehensive spectral profile has been established. The included experimental protocols offer standardized procedures for acquiring this data, and a plausible synthetic route provides context for the molecule's preparation. This guide serves as a valuable resource for researchers in the structural characterization and further investigation of this and related benzoxazole derivatives.

References

-

Structural elucidation by NMR(1HNMR). [Online]. Available: [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Online]. Available: [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Online]. Available: [Link]

-

Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Online]. Available: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Online]. Available: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Online]. Available: [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Online]. Available: [Link]

-

Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals. [Online]. Available: [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Online]. Available: [Link]

-

2-(Chloromethyl)-1,3-benzoxazole. PubChem. [Online]. Available: [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ProQuest. [Online]. Available: [Link]

-

shows the reaction between aryl amine and chloroacetyl chloride to give... ResearchGate. [Online]. Available: [Link]

-

5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. National Institutes of Health. [Online]. Available: [Link]

-

Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. ResearchGate. [Online]. Available: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Online]. Available: [Link]

-

Benzoxazole. NIST WebBook. [Online]. Available: [Link]

- Technique for synthesizing o-chloroacetaminophenol. Google Patents. [Online].

-

2-(2-Chloro-benzoylmethyl)-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Online]. Available: [Link]

-

Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Online]. Available: [Link]

-

4-Tert-butyl-2-chloro-5-amino-phenol. PubChem. [Online]. Available: [Link]

- Process for the preparation of tert-butyl chloroacetate. Google Patents. [Online].

-

2-thienyl]-1,3-benzoxazole - Optional[1H NMR] - Spectrum. SpectraBase. [Online]. Available: [Link]

-

Benzoxazole, 2-chloro-. NIST WebBook. [Online]. Available: [Link]

-

2 5 Bis 5 tert butyl benzoxazol 2 yl thiophene. mzCloud. [Online]. Available: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Online]. Available: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Online]. Available: [Link]

-

Benzoxazole, 2-chloro-. NIST WebBook. [Online]. Available: [Link]

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. [Online]. Available: [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. <i>N</i>-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - ProQuest [proquest.com]

- 8. rsc.org [rsc.org]

- 9. esisresearch.org [esisresearch.org]

The Strategic Application of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole nucleus, a bicyclic heterocyclic system, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structural resemblance to endogenous purine bases facilitates interactions with a wide array of biological macromolecules, rendering it a "privileged scaffold" in the design of novel therapeutic agents.[2] Derivatives of this versatile core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide delves into the specific potential of a highly functionalized derivative, 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole , as a pivotal building block for the development of next-generation therapeutics. The strategic placement of a bulky tert-butyl group at the C5 position and a reactive chloromethyl handle at the C2 position offers a unique combination of modulated physicochemical properties and synthetic versatility, opening new avenues for targeted drug design.

Core Compound Profile: this compound

| Property | Value |

| IUPAC Name | 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole |

| CAS Number | 65999-87-3[4] |

| Molecular Formula | C₁₂H₁₄ClNO |

| Molecular Weight | 223.70 g/mol |

| Structure |

Synthetic Strategy: A Gateway to a Versatile Intermediate

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available 4-tert-butylphenol. This strategic pathway ensures a high-yielding and scalable production of the target intermediate.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-amino-4-tert-butylphenol (Intermediate 2)

A well-established method for the synthesis of 2-amino-4-tert-butylphenol involves the nitration of 4-tert-butylphenol followed by reduction of the resulting nitro-intermediate.[5]

-

Nitration: To a cooled solution of 4-tert-butylphenol in a suitable solvent, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature to control the regioselectivity of the reaction.

-

Reduction: The isolated 4-tert-butyl-2-nitrophenol is then subjected to reduction. A common and efficient method is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Step 2: Synthesis of this compound (Final Product)

The formation of the benzoxazole ring is achieved through the reaction of 2-amino-4-tert-butylphenol with a suitable C1 electrophile, followed by cyclization.

-

Acylation: 2-amino-4-tert-butylphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent.[6][7] This reaction selectively forms the N-acylated intermediate, N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide.

-

Cyclization: The resulting amide is then cyclized to form the benzoxazole ring. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] This step proceeds via an intramolecular nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon, followed by dehydration.

Medicinal Chemistry Applications: A Launchpad for Drug Discovery

The true potential of this compound lies in the reactivity of its 2-chloromethyl group. This electrophilic center serves as a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.

The 2-Chloromethyl Group: A Hub for Derivatization

The chlorine atom in the 2-chloromethyl position is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile synthesis of derivatives with diverse pharmacophoric features.

Caption: Derivatization potential of the 2-chloromethyl group.

Potential Therapeutic Areas: Targeting Cancer and Infectious Diseases

Based on the extensive body of literature on the biological activities of benzoxazole derivatives, compounds derived from this compound are anticipated to exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Applications

Benzoxazole-containing compounds have emerged as promising anticancer agents, acting through various mechanisms of action.[2][3] The introduction of diverse side chains at the C2 position can modulate their interaction with key biological targets.

-

Kinase Inhibition: Many benzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[9] By synthesizing libraries of amine and heterocyclic derivatives, novel inhibitors targeting kinases such as VEGFR, EGFR, and others could be discovered.

-

Topoisomerase Inhibition: Certain benzoxazoles can intercalate with DNA and inhibit the function of topoisomerase enzymes, leading to apoptosis in cancer cells.

-

Induction of Apoptosis: The introduction of specific functionalities can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Proposed Research Workflow for Anticancer Drug Discovery:

Caption: Workflow for identifying anticancer drug candidates.

Antimicrobial Applications

The benzoxazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10][11] The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals.

-

Antibacterial Activity: Derivatives of 2,5-disubstituted benzoxazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.[10] The introduction of various lipophilic and polar groups via the chloromethyl handle can enhance cell wall penetration and interaction with bacterial targets.

-

Antifungal Activity: Benzoxazoles have also demonstrated potent antifungal properties.[11] Structure-activity relationship studies have shown that the nature of the substituent at the C2 position plays a crucial role in determining the antifungal potency and spectrum.

Quantitative Data on Antimicrobial Activity of Benzoxazole Derivatives:

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| 2,5-disubstituted benzoxazole | Bacillus subtilis | 3.12 | [10] |

| 2,5-disubstituted benzoxazole | Pseudomonas aeruginosa | Significant activity | [10] |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Varied | [11] |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Varied | [11] |

Experimental Protocol for Antimicrobial Screening:

-

Synthesis of Derivatives: A library of compounds is synthesized from this compound by reacting it with a diverse set of amines, thiols, and alcohols.

-

Minimum Inhibitory Concentration (MIC) Assay: The synthesized compounds are screened against a panel of clinically relevant bacteria and fungi using the broth microdilution method to determine their MIC values.[10]

-

Structure-Activity Relationship (SAR) Analysis: The biological data is analyzed in conjunction with the chemical structures of the derivatives to establish SARs, guiding the design of more potent antimicrobial agents.

Conclusion and Future Directions

This compound is a strategically designed chemical entity that holds immense promise as a versatile intermediate in medicinal chemistry. Its synthetic accessibility and the reactive nature of the 2-chloromethyl group provide a robust platform for the generation of diverse molecular libraries. The established precedent of potent anticancer and antimicrobial activities within the benzoxazole class strongly suggests that derivatives of this compound are prime candidates for the discovery of novel therapeutics. Future research should focus on the systematic exploration of its synthetic potential and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic value.

References

-

Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. [Link]

-

Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Semantic Scholar. [Link]

-

S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. SpringerLink. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Center for Biotechnology Information. [Link]

-

Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. ResearchGate. [Link]

-

Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [Link]

- The preparation method of 2-amino-4-tert.-butyl phenol.

-

A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Synthesis of 2-Acetyl-4-tert-butylphenol. PrepChem.com. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. [Link]

-

Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines. ResearchGate. [Link]

-

a) Reaction of amino alcohols and amino acids with chloroacetyl chloride. ResearchGate. [Link]

Sources

- 1. Benzoxazole synthesis [organic-chemistry.org]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Strategic Importance of a Key Building Block

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and its prevalence in a wide array of biologically active compounds.[1][2] These derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Central to the exploration of novel benzoxazole-containing entities is the availability of versatile building blocks that allow for facile and diverse structural modifications. 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole (CAS No. 65999-87-3) has emerged as a synthon of significant strategic importance. Its unique constitution, featuring a lipophilic tert-butyl group and a highly reactive chloromethyl handle, provides a powerful tool for the synthesis of complex heterocyclic systems.

The tert-butyl group often enhances solubility in organic solvents and can introduce favorable steric interactions with biological targets. The chloromethyl group at the 2-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling the facile introduction of the 5-tert-butyl-benzoxazole moiety onto a variety of molecular scaffolds. This guide provides an in-depth exploration of the synthesis, properties, and, most critically, the application of this compound as a pivotal building block in the construction of diverse heterocyclic frameworks.

Physicochemical Properties and Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not widely published, its properties can be inferred from closely related analogs and general principles of NMR and mass spectrometry.

| Property | Value | Source |

| CAS Number | 65999-87-3 | [4] |

| Molecular Formula | C₁₂H₁₄ClNO | [4] |

| Molecular Weight | 223.70 g/mol | [4] |

| Appearance | Expected to be a solid or oil | General observation for similar compounds |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, a singlet for the chloromethyl protons, and a singlet for the tert-butyl protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-7.8 ppm. The chloromethyl protons (-CH₂Cl) are anticipated to be a sharp singlet around δ 4.5-5.0 ppm. The nine equivalent protons of the tert-butyl group will present as a singlet at approximately δ 1.3-1.5 ppm.[5][6]

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the benzoxazole core, the chloromethyl carbon, and the tert-butyl group. The aromatic carbons are expected in the δ 110-155 ppm region. The carbon of the chloromethyl group should appear around δ 40-45 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will resonate at approximately δ 35 and δ 31 ppm, respectively.[5][6]

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Acylation of 4-tert-butyl-2-aminophenol:

-

To a stirred solution of 4-tert-butyl-2-aminophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 equivalents) to act as a base.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide intermediate.

-

-

Cyclization to this compound:

-

The crude intermediate can be cyclized by heating in a high-boiling point solvent such as toluene or xylene, with azeotropic removal of water.

-

Alternatively, the cyclization can be promoted by treatment with a dehydrating agent like polyphosphoric acid (PPA) or a strong acid catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures.

-

After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

-

Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The primary utility of this compound lies in its ability to act as an electrophilic building block for the construction of more complex heterocyclic systems. The chloromethyl group is a prime site for nucleophilic attack by a wide range of heteroatom nucleophiles, including amines, thiols, and phenols.

Caption: General reactivity with various nucleophiles.

Synthesis of 2-(Aminomethyl)benzoxazole Derivatives

The reaction with primary and secondary amines is a straightforward method to introduce a variety of functionalized side chains.

Exemplary Protocol: Reaction with a Primary Amine

-

To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add the desired primary amine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Synthesis of 2-(Thiomethyl)benzoxazole Derivatives

Thiols are excellent nucleophiles and react readily with the chloromethyl group to form thioethers, which are valuable intermediates for further transformations.

Exemplary Protocol: Reaction with a Thiol

-

Dissolve this compound (1.0 equivalent) and the desired thiol (1.1 equivalents) in a polar solvent like ethanol or DMF.

-

Add a base such as sodium ethoxide or potassium carbonate (1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic phase, dry, and concentrate. Purify the residue by chromatography.

Synthesis of Fused Heterocyclic Systems

Beyond simple substitution, this compound can be employed in tandem reactions to construct more complex fused heterocyclic systems such as quinoxalines, triazoles, and thiazoles.[1][10][11]

Conceptual Pathway for Quinoxaline Synthesis:

A plausible route to quinoxaline derivatives involves the reaction of the chloromethylbenzoxazole with an ortho-phenylenediamine. The initial nucleophilic attack of one amino group on the chloromethyl carbon would be followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.[6][12][13]

Conceptual Pathway for Triazole Synthesis:

The synthesis of 1,2,3-triazoles could be envisioned through a multi-step sequence. First, the chloromethyl group can be converted to an azidomethyl group by reaction with sodium azide. The resulting azide can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to furnish the 1,2,3-triazole ring.[11][14]

Conceptual Pathway for Thiazole Synthesis:

Thiazole derivatives can potentially be synthesized by reacting the chloromethylbenzoxazole with a thiourea or a thioamide. The initial S-alkylation would be followed by an intramolecular cyclization to form the thiazole ring.[10][15]

Conclusion: A Building Block with Broad Potential

This compound stands out as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the predictable reactivity of the chloromethyl group make it an attractive starting material for both academic research and industrial drug discovery programs. The ability to readily introduce the 5-tert-butyl-benzoxazole scaffold, a privileged structure in medicinal chemistry, opens up vast possibilities for the creation of novel molecules with potentially enhanced biological activities. Further exploration of its reactivity, particularly in the construction of complex fused heterocyclic systems, is a promising avenue for future research and development.

References

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018 Aug 12. Available from: [Link]

-

Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules. 2025 Oct 16. Available from: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available from: [Link]

-

Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available from: [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available from: [Link]

-

(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Available from: [Link]

-

Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. Available from: [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. National Center for Biotechnology Information. Available from: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available from: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025 Jan 28. Available from: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available from: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information. Available from: [Link]

-

Recent advances in the synthesis of triazole derivatives. RACO. Available from: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

- 9. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. N-(2,4-ditert-butyl-5-hydroxy-phenyl)-7-hydroxy-4-oxo-1H-quinoline-3-carboxamide | C24H28N2O4 | CID 59410100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole, a key building block in medicinal chemistry. Understanding its chemical liabilities is crucial for ensuring experimental reproducibility and the synthesis of high-quality target molecules.

Molecular Structure and Inherent Reactivity